Synaptamide-d4

Catalog No.
S1782121
CAS No.
946524-43-2
M.F
C24H37NO2
M. Wt
375.589
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Synaptamide-d4

CAS Number

946524-43-2

Product Name

Synaptamide-d4

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

Molecular Formula

C24H37NO2

Molecular Weight

375.589

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2

InChI Key

GEEHOLRSGZPBSM-DXYZWJMHSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Synonyms

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)-4,7,10,13,16,19-docosahexaenamide-d4; (all-Z)-N-(2-Hydroxyethyl)-4,7,10,13,16,19-docosahexaenamide-d4; (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide-d4

Potential mechanism of action:

Synaptamide-d4 is thought to work by increasing levels of brain-derived neurotrophic factor (BDNF), a protein essential for the growth, survival, and function of neurons. BDNF plays a crucial role in learning, memory, and mood regulation. Studies suggest that Synaptamide-d4 may achieve this by activating tropomyosin receptor kinase B (TrkB), a receptor for BDNF [].

Preclinical studies:

Synaptamide-d4 has shown promising results in improving cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke [, , ]. These studies suggest that Synaptamide-d4 may have neuroprotective and neuro restorative properties, potentially promoting the survival and function of neurons in these conditions.

Synaptamide-d4, or deuterated N-docosahexaenoylethanolamine, is a stable isotopic derivative of synaptamide, which is a metabolite of docosahexaenoic acid (DHA). This compound belongs to the class of N-acyl ethanolamines and is known for its role in neuroprotection and modulation of inflammatory responses in the brain. Synaptamide has garnered attention due to its potential therapeutic effects in various neurological conditions, primarily through its interaction with G protein-coupled receptors, particularly GPR110 (ADGRF1) .

, primarily involving the hydrolysis of phospholipids to yield N-docosahexaenoylethanolamine. The synthesis involves the enzymatic action of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which facilitates the conversion of N-docosahexaenoylphosphatidylethanolamine into synaptamide. This process can be influenced by various factors, including the availability of DHA and the presence of inhibitors that affect NAPE-PLD activity .

Synaptamide-d4 exhibits significant biological activity, particularly in the central nervous system. It has been shown to:

  • Inhibit pro-inflammatory cytokine production: Synaptamide-d4 suppresses lipopolysaccharide (LPS)-induced inflammation by reducing the expression of pro-inflammatory markers such as TNF-α and iNOS .
  • Enhance neurogenesis and synaptogenesis: It promotes neurite outgrowth and neuronal differentiation at nanomolar concentrations, indicating its potential role in neurodevelopmental processes .
  • Activate cAMP signaling pathways: By binding to GPR110, synaptamide-d4 triggers downstream signaling cascades that can modulate neuronal function and survival .

The synthesis of synaptamide-d4 typically involves the following steps:

  • Preparation of precursors: Deuterated ethanolamine is combined with docosahexaenoic acid derivatives.
  • Enzymatic conversion: The reaction is catalyzed by NAPE-PLD under controlled conditions to yield synaptamide-d4.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays .

Synaptamide-d4 has several applications in research and potential therapeutic contexts:

  • Neuroscience research: Its role as a GPR110 ligand makes it valuable for studying neuroinflammatory processes and neurodegenerative diseases.
  • Therapeutic development: Due to its anti-inflammatory properties, it is being explored as a candidate for treating conditions such as Alzheimer's disease and multiple sclerosis .
  • Biomarker studies: As a stable isotope derivative, synaptamide-d4 can serve as an internal standard in mass spectrometry-based assays for quantifying endogenous levels of synaptamide in biological samples .

Studies have demonstrated that synaptamide-d4 interacts specifically with GPR110, leading to significant downstream effects on cellular signaling pathways. For instance, it has been shown to elevate cyclic adenosine monophosphate (cAMP) levels in microglial cells, which is crucial for mediating its anti-inflammatory effects. Additionally, knockdown experiments have confirmed that these interactions are essential for its biological activity .

Synaptamide-d4 shares structural and functional similarities with several other compounds derived from omega-3 fatty acids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
SynaptamideN-acyl ethanolamineEndogenous ligand for GPR110; promotes neurogenesis
AnandamideN-arachidonoylethanolamineWell-studied endocannabinoid; interacts with CB receptors
DimethylsynaptamideModified synaptamideImproved stability; potent GPR110 ligand
N-docosahexaenoylphosphatidylethanolaminePhospholipid derivativePrecursor for synaptamide; involved in membrane dynamics

Synaptamide-d4's unique interaction with GPR110 distinguishes it from other compounds, particularly due to its specific role in modulating neuroinflammation and promoting neuronal health.

XLogP3

5.3

Appearance

Assay:≥99% deuterated forms (d1-d4)A solution in ethanol

Dates

Modify: 2024-04-14

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